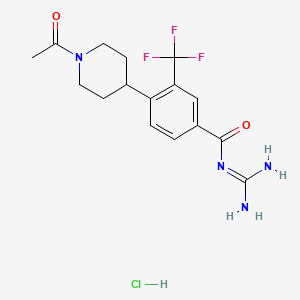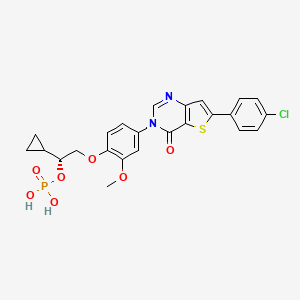
Unii-isl723gvq8
描述
BMS-830216 is a nonbasic melanin hormone receptor 1 antagonist and a prodrug of BMS-819881.
科学研究应用
大气条件下的传感器性能
- 波士顿学院科学研究所进行了关于预测大气条件对传感器性能的影响的研究。这包括空间、空中和地面电光系统,如空中激光(ABL)等激光系统,以及激光雷达和雷达中的遥感技术(Dentamaro & Doherty, 2008)。
无线局域网应用
- 使用0.18微米的CMOS工艺,演示了适用于2.4工业科学和医疗(ISM)频段和5.15 GHz无线国家信息基础设施(UNII)频段的双频前端。这个前端在无线局域网(WLAN)技术中的应用中具有重要意义(Li, Quintal, & Kenneth, 2004)。
新材料的开发
- 从真空管到微型芯片的电子行业的发展,体现了科学研究中材料开发的重要性。这一进展是由对新的半导体材料的发现推动的(Cushing, Kolesnichenko, & O'Connor, 2004)。
无线局域网/UNII的天线开发
- 进行了针对现有WLAN和新UNII标准设计的高增益微带天线的研究。这种天线提供双频操作,适用于ISM WLAN频段和新兴UNII频段的频谱拥挤(Singla, Khanna, & Parkash, 2019)。
在OCR错误存在的情况下的信息访问
- 内华达大学拉斯维加斯分校的信息科学研究所进行了关于在OCR错误存在的情况下的信息访问的研究,重点放在大型文档数据库上。这项研究对于理解和改进数字环境中的信息检索至关重要(Taghva, Nartker, & Borsack, 2004)。
将研究转化为创新的教育项目
- 国家大学发明家和创新者联盟(NCIIA)专注于STEM创新和创业。这项研究突出了将科学研究转化为实用和可部署创新的重要性(Giordan, Shartrand, Steig, & Weilerstein, 2011)。
全球科学合作
- 国际理论与应用物理研究所(IITAP)与联合国教科文组织和爱荷华州立大学合作,促进科学研究和教学的卓越发展,特别是在发展中地区。这一倡议突出了国际合作在推动科学研究中的作用(Vary, 2008)。
衡量研究生产力
- 关于使用出版物计数来衡量机构的研究生产力,为评估和排名研究活动提供了见解。这项研究对于理解学术机构研究产出的影响至关重要(Toutkoushian, Porter, Danielson, & Hollis, 2003)。
属性
CAS 编号 |
1197420-06-6 |
|---|---|
产品名称 |
Unii-isl723gvq8 |
分子式 |
C24H22ClN2O7PS |
分子量 |
548.93 |
IUPAC 名称 |
(R)-2-(4-(6-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropylethyl dihydrogen phosphate |
InChI |
InChI=1S/C24H22ClN2O7PS/c1-32-20-10-17(8-9-19(20)33-12-21(14-2-3-14)34-35(29,30)31)27-13-26-18-11-22(36-23(18)24(27)28)15-4-6-16(25)7-5-15/h4-11,13-14,21H,2-3,12H2,1H3,(H2,29,30,31)/t21-/m0/s1 |
InChI 键 |
YDTUJCNTIMWHPJ-NRFANRHFSA-N |
SMILES |
O=P(O)(O[C@H](C1CC1)COC2=CC=C(N(C=NC3=C4SC(C5=CC=C(Cl)C=C5)=C3)C4=O)C=C2OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-830216; BMS 830216; BMS830216; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


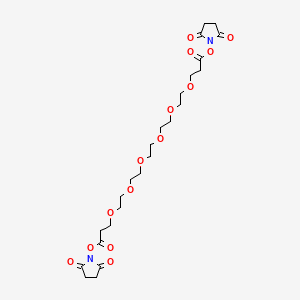

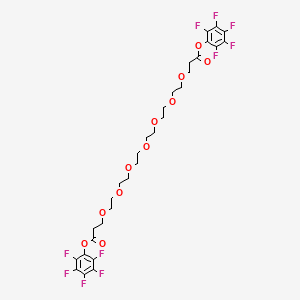
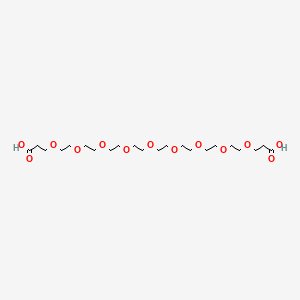
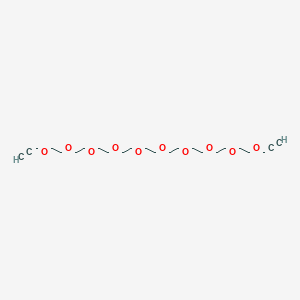

![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)

![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)
![(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide](/img/structure/B606198.png)
